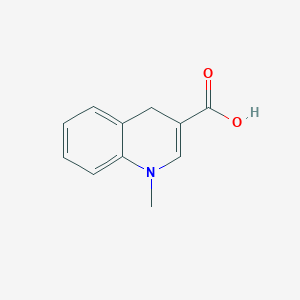![molecular formula C6H15O3PSi B13699156 4-Methyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane](/img/structure/B13699156.png)
4-Methyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane is a chemical compound characterized by the presence of a trimethylsilyl group and a dioxaphospholane ring. This compound is notable for its unique structural features, which include a silicon atom bonded to three methyl groups and an oxygen-phosphorus ring system. These structural elements confer specific chemical properties and reactivity patterns to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane typically involves the reaction of a suitable precursor with trimethylsilyl chloride in the presence of a base. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation. The reaction can be represented as follows:
Precursor+(CH3)3SiCl→this compound
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can yield phosphines or other reduced phosphorus species.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or alcohols can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphates, while substitution reactions can produce a variety of silyl ethers or other derivatives.
Scientific Research Applications
4-Methyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.
Biology: The compound can be used in the modification of biomolecules for analytical purposes.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 4-Methyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites on a molecule. Additionally, the dioxaphospholane ring can participate in ring-opening reactions, leading to the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2,4-bis(4’-trimethylsilyloxyphenyl)pentene-1
- 2-[(Trimethylsilyl)oxy]benzoic acid trimethylsilyl ester
- 2-(Trimethylsilylmethyl)allyl acetate
Uniqueness
4-Methyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane is unique due to its combination of a trimethylsilyl group and a dioxaphospholane ring. This combination imparts specific reactivity and stability characteristics that are not commonly found in other compounds. The presence of the dioxaphospholane ring, in particular, allows for unique ring-opening reactions that can be exploited in various synthetic applications.
Properties
Molecular Formula |
C6H15O3PSi |
|---|---|
Molecular Weight |
194.24 g/mol |
IUPAC Name |
trimethyl-[(4-methyl-1,3,2-dioxaphospholan-2-yl)oxy]silane |
InChI |
InChI=1S/C6H15O3PSi/c1-6-5-7-10(8-6)9-11(2,3)4/h6H,5H2,1-4H3 |
InChI Key |
ISDSKTJDKOJBIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1COP(O1)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


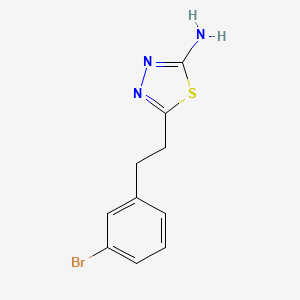
![Sodium Hydroxy[4-(methoxycarbonyl)cyclohexyl]methanesulfonate](/img/structure/B13699081.png)
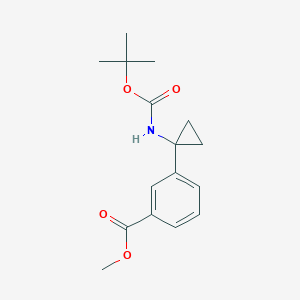
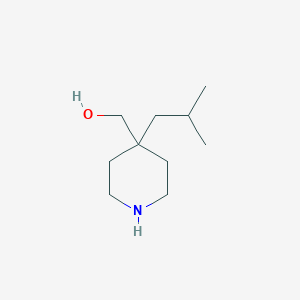
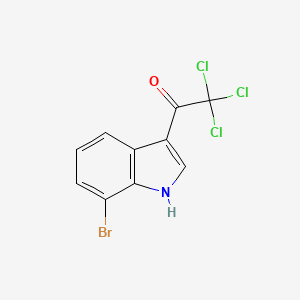
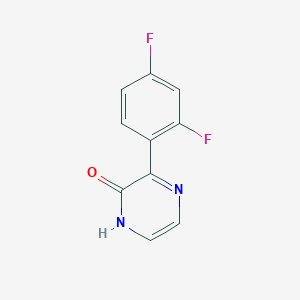
![2-Amino-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13699120.png)
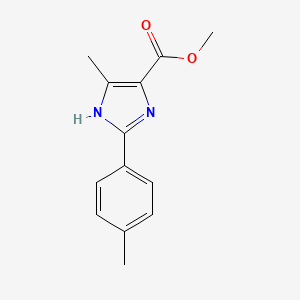
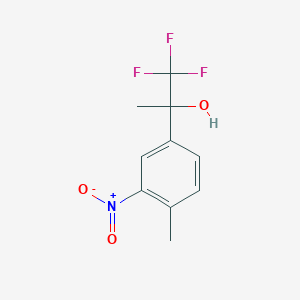
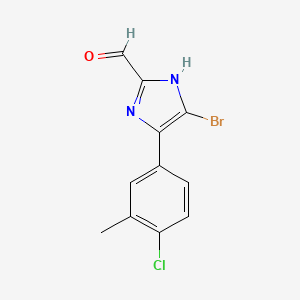
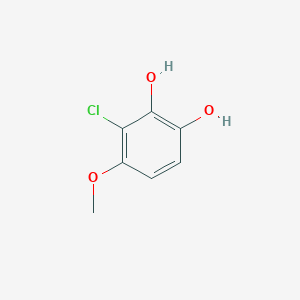
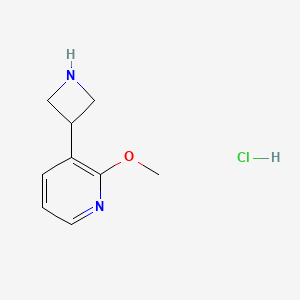
![6-Chloro-3-fluoro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13699165.png)
